molecular formula C7H11F2N B1431064 {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine CAS No. 1393570-03-0

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

Cat. No.: B1431064
CAS No.: 1393570-03-0
M. Wt: 147.17 g/mol
InChI Key: VEQCQTAJUJYZOB-UHFFFAOYSA-N
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Description

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine (CAS 1393570-03-0) is a diastereomerically pure, bicyclic amine building block of significant value in medicinal chemistry and drug discovery. This compound features a rigid, bicyclo[3.1.0]hexane scaffold serving as a superior mimetic for a 4,4-difluorocyclohexyl group, a common motif in pharmaceutical agents . The incorporation of the gem-difluoromethylene group and the constrained ring system allows researchers to fine-tune key physicochemical properties of drug candidates, such as lipophilicity (LogP) and acidity (pKa), while potentially enhancing metabolic stability and binding affinity . Its primary research application is as a versatile synthetic intermediate for constructing novel bioactive molecules. The amine group provides a handle for straightforward conjugation to various molecular scaffolds. A prominent demonstrated use is in the synthesis of rigidified analogues of marketed drugs, such as the HIV treatment Maraviroc, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic entities . The compound is readily available on a multigram scale, ensuring a reliable supply for research programs . With a molecular formula of C 7 H 11 F 2 N and a molecular weight of 147.17 g/mol, this building block is an essential tool for chemists designing the next generation of inhibitors and therapeutic agents, particularly in areas explored by recent patents, including Kit kinase and Nav1.8 sodium channel inhibitors . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQCQTAJUJYZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Rigid Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 6,6-Difluorobicyclo[3.1.0]hexane Scaffolds

In modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. By reducing the entropic penalty upon binding to a biological target, rigid molecules can lead to significant gains in potency and selectivity. The bicyclo[3.1.0]hexane framework is a particularly attractive scaffold, offering a three-dimensional arrangement of substituents from a compact, saturated core.[1][2] The strategic introduction of fluorine, an element with unique and powerful properties, further enhances its utility.[3][4]

Fluorine's high electronegativity and relatively small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties, including metabolic stability, pKa, and membrane permeability.[5][6] When installed as a geminal difluoro group, the C-F bonds introduce a strong local dipole moment and can act as a non-hydrogen-bonding bioisostere for a carbonyl group.[7] Furthermore, the stereoelectronic effects of the C-F bonds can exert significant control over the local conformation of the molecule, making the 6,6-difluorobicyclo[3.1.0]hexane scaffold a subject of critical interest for designing next-generation therapeutics.[8][9]

This guide provides an in-depth analysis of the conformational landscape of the 6,6-difluorobicyclo[3.1.0]hexane core, detailing the synergistic application of experimental and computational techniques to elucidate its three-dimensional structure.

The Conformational Landscape of Bicyclo[3.1.0]hexane

The parent bicyclo[3.1.0]hexane skeleton is a fused system comprising a cyclopentane ring and a cyclopropane ring. The cyclopentane portion is not planar and, like cyclohexane, exists in various puckered conformations. However, due to the constraints of the fused three-membered ring, the conformational equilibrium is dominated by a "boat-like" arrangement.[10][11][12] Ab initio calculations and spectroscopic studies have confirmed that the boat conformation is the only stable form for the parent system.[12] The introduction of the gem-difluoro group at the C6 position, which bridges the five-membered ring, is expected to further influence the degree of puckering and the overall shape of the molecule due to both steric and electronic effects.

Integrated Workflow for Conformational Analysis

A robust understanding of the scaffold's conformation requires a multi-pronged approach. Neither experimental nor computational methods alone can provide a complete picture. The following workflow illustrates how these techniques are integrated to build a self-validating and comprehensive conformational model.

cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Model Refinement & Validation exp_start Compound Synthesis / Procurement nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY) exp_start->nmr xray X-ray Crystallography (if crystalline) exp_start->xray correlation Correlate Experimental Data with Computational Models nmr->correlation J-couplings, NOEs xray->correlation Solid-state structure conf_search Conformational Search (e.g., MMFF, DFT) dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt nmr_calc NMR Parameter Calculation (Shielding, J-Couplings) dft_opt->nmr_calc dft_opt->correlation Geometries, Energies nmr_calc->correlation Calculated shifts & couplings boltzmann Boltzmann Averaging of Conformers correlation->boltzmann final_model Final 3D Conformational Model boltzmann->final_model

Caption: Integrated workflow for robust conformational analysis.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of molecules. By analyzing various NMR parameters, we can deduce bond connectivities, relative stereochemistry, and three-dimensional shape.

Expertise & Causality:

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the through-bond coupling between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these J-values, particularly for the protons on the five-membered ring, we can estimate the ring's pucker.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. Observing an NOE correlation between two protons in a 2D NOESY or ROESY experiment provides definitive proof of their spatial proximity, which is critical for establishing the overall topology and stereochemistry of the molecule.[13]

  • ¹⁹F NMR: The chemical shift of the fluorine atoms and their coupling to nearby protons (¹H-¹⁹F J-coupling) can provide additional conformational restraints and confirm the electronic environment of the difluoromethyl group.

Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve 2-5 mg of the 6,6-difluorobicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM. Use a solvent with a known residual peak for referencing.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and identify proton chemical shifts.

    • Acquire a 1D ¹⁹F spectrum (and ¹H-decoupled ¹⁹F spectrum) to determine fluorine chemical shifts.

    • Acquire a 1D ¹³C spectrum (and DEPT-135) to identify all carbon environments.

  • 2D Homonuclear Spectra Acquisition:

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton bond connectivities.

    • Acquire a 2D ¹H-¹H NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-800 ms. This is the key experiment for determining spatial relationships.

  • Data Analysis:

    • Assignment: Use the COSY spectrum to "walk" around the spin systems and assign all proton resonances.

    • J-Coupling Extraction: Extract all relevant ¹H-¹H coupling constants from the high-resolution 1D ¹H spectrum.

    • NOE Integration: Identify and integrate all cross-peaks in the NOESY/ROESY spectrum. Classify NOEs as strong, medium, or weak, which correspond to short, medium, and longer inter-proton distances, respectively.

  • Structural Interpretation: Build a qualitative model of the molecule's conformation based on the observed NOEs. For example, a strong NOE between a proton on the cyclopropane ring and a proton on the five-membered ring would define their relative orientation. Use the measured J-values to refine the dihedral angles of the five-membered ring.

Single-Crystal X-ray Crystallography

If a high-quality single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of its solid-state conformation.[10][14]

Expertise & Causality: This technique yields precise atomic coordinates, bond lengths, and bond angles, serving as the ultimate benchmark for a single conformational state. It is crucial to recognize that the solid-state conformation is influenced by crystal packing forces and may not be the lowest energy or most populated conformer in solution. However, it provides an invaluable starting point and validation for computational models.

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the potential energy surface of a molecule and identify all stable low-energy conformers.[9]

Expertise & Causality:

  • Choice of Method: DFT offers a good balance of accuracy and computational cost. For organofluorine compounds, it is critical to use a functional that adequately accounts for dispersion forces, as these non-covalent interactions significantly influence conformational energies.[15] Functionals like M06-2X or empirical dispersion-corrected functionals like B3LYP-D3BJ are recommended.

  • Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311++G(d,p), is necessary to accurately describe the electron distribution around the electronegative fluorine atoms and any potential non-covalent interactions.[16][17]

  • Validation: A key step in computational protocol is to perform a frequency calculation after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

Protocol: DFT Conformational Search and Analysis

  • Initial Structure Generation: Build the 6,6-difluorobicyclo[3.1.0]hexane scaffold in a molecular modeling program.

  • Conformational Search: Perform an initial broad conformational search using a computationally cheaper method (e.g., a molecular mechanics force field like MMFF) to identify a range of possible low-energy structures.

  • DFT Optimization: Take the unique conformers from the search (e.g., all structures within 10-15 kcal/mol of the global minimum) and perform a full geometry optimization using a selected DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. Confirm that there are zero imaginary frequencies. This step also provides the Gibbs free energies for each conformer.

  • Data Extraction and Analysis:

    • Tabulate the relative electronic and Gibbs free energies of all confirmed minima.

    • Measure key geometric parameters (dihedral angles, bond lengths, interatomic distances) for each conformer.

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) based on their relative free energies.

  • NMR Parameter Calculation (Optional but Recommended): For the lowest energy conformers, perform a calculation of NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). This allows for a direct, quantitative comparison between calculated and experimental chemical shifts and coupling constants.

The Integrated Conformational Model: Synthesizing the Data

The true power of this analysis lies in the integration of experimental and computational results. The goal is to find a self-consistent model that explains all the available data.

Conformational Equilibrium

The primary conformational question for the 6,6-difluorobicyclo[3.1.0]hexane scaffold is the puckering of the five-membered ring. This can be described by a boat-like equilibrium, where the C2-C3-C4 plane can be oriented in different ways relative to the C1-C5 bridgehead carbons.

A Boat Conformer A TS Transition State A->TS B Boat Conformer B B->TS TS->A TS->B lab ΔG

Sources

Mastering Molecular Origami: A Guide to the 3D Structural Conformation of Fluorinated Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: In the landscape of modern drug discovery, the strategic shift from flat, two-dimensional scaffolds to complex, three-dimensional structures is paramount for achieving enhanced potency and selectivity. Bicyclic amines have emerged as critical building blocks in this pursuit, offering rigid frameworks that pre-organize pharmacophoric elements in precise spatial orientations. The introduction of fluorine into these scaffolds represents a sophisticated strategy for fine-tuning molecular properties. However, its influence extends far beyond simple modulation of pKa and metabolic stability; fluorine acts as a powerful conformational control element.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the stereoelectronic forces that govern the 3D structure of fluorinated bicyclic amines. We will dissect the underlying principles, present validated experimental and computational protocols for their analysis, and synthesize this knowledge through practical case studies, empowering the rational design of next-generation therapeutics.

Part 1: The Strategic Imperative of Fluorination in Bicyclic Amine Scaffolds

The rational design of small molecule therapeutics is an exercise in molecular recognition, where the three-dimensional shape of a ligand is critical for its interaction with a biological target. Bicyclic amines, such as tropanes, azabicyclo[3.1.0]hexanes, and other bridged systems, are highly valued as "3D fragments" or rigid scaffolds.[2] Their inherent conformational constraint reduces the entropic penalty upon binding, a key advantage over flexible aliphatic chains.

The incorporation of fluorine into these frameworks is a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen) and extreme electronegativity—allow it to serve as a bioisostere for a hydrogen atom while profoundly altering the electronic landscape of the molecule.[1][4] This modification can lead to:

  • Increased Metabolic Stability: The strength of the C-F bond (≈116 kcal/mol) makes it resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug.[3][5][6]

  • Modulated Basicity: The strong electron-withdrawing nature of fluorine lowers the pKa of a nearby amine, which can be critical for optimizing cell permeability and reducing off-target interactions at physiological pH.[2][3][5]

  • Enhanced Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O) and, in some contexts, act as a weak hydrogen bond acceptor.[4][7]

However, the most subtle and powerful impact of fluorination lies in its ability to dictate molecular shape through a complex interplay of stereoelectronic effects. These forces often override classical steric considerations, leading to predictable, and sometimes counterintuitive, conformational preferences that can be harnessed to lock a molecule into its bioactive conformation.[1][8]

Part 2: Unraveling the Stereoelectronic Forces Governing Conformation

Understanding the conformational preferences of fluorinated bicyclic amines requires moving beyond simple steric hindrance models. The 3D structure is a delicate balance of subtle, yet powerful, electronic and quantum mechanical interactions.

The Gauche Effect

In a generic X-C-C-Y fragment where X and Y are electronegative groups, the gauche effect describes the tendency for these groups to adopt a synclinal (gauche) rather than an antiperiplanar (anti) conformation.[9] For fluorinated amines, this is often observed in the F-C-C-N motif. The stabilizing force is primarily attributed to hyperconjugation: a delocalization of electron density from a bonding orbital (e.g., σC-H) into a vicinal antibonding orbital (σ*C-F).[10][11][12] This interaction is maximized when the orbitals are antiperiplanar, which in a cyclohexane-like chair forces the substituents into a gauche arrangement.

Electrostatic and Dipole Interactions

The highly polarized Cδ+-Fδ- bond creates a strong local dipole moment. In protonated amines, which are prevalent at physiological pH, a powerful stabilizing electrostatic attraction can occur between the cationic nitrogen (N+) and the partial negative charge on a nearby fluorine atom (Fδ-).[8][12] This charge-dipole interaction often reinforces the gauche effect and is a major driving force for the commonly observed axial preference of fluorine in piperidine rings.[10][13] Minimizing the repulsion between the C-F and N-R bond dipoles also contributes to the overall conformational energy landscape.[10]

The Influence of Solvent

The conformational equilibrium of fluorinated amines can be exquisitely sensitive to the surrounding environment. The choice of solvent can dramatically alter the balance of the controlling stereoelectronic forces. For example, computational and experimental studies have shown that the conformational preference of some N-protected 3,5-difluoropiperidines can be inverted from diequatorial in a nonpolar solvent like chloroform to diaxial in a polar solvent like DMSO.[5][13] This occurs because polar solvents can better stabilize the larger net dipole moment of the axial conformer. This phenomenon underscores the importance of conducting conformational analysis in solvent systems that mimic the biological environment of interest.[14]

Part 3: The Scientist's Toolkit: Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the 3D structure of fluorinated bicyclic amines.

Workflow: Integrated Conformational Analysis

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Validated 3D Structure synthesis Synthesis of Fluorinated Bicyclic Amine nmr NMR Spectroscopy (Solution-Phase Conformation) synthesis->nmr xray X-Ray Crystallography (Solid-State Conformation) synthesis->xray dft DFT Calculations (Conformer Energies & MOs) synthesis->dft result Correlated Structural & Energetic Model nmr->result xray->result dft->result

Caption: Integrated workflow for determining the 3D conformation.

Experimental Protocols

Protocol 1: Conformational Analysis by 1H and 19F NMR Spectroscopy

This protocol describes the primary method for determining the major conformer in solution. The magnitude of three-bond scalar couplings (3J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

  • Objective: To determine the axial or equatorial orientation of fluorine substituents.

  • Methodology:

    • Sample Preparation: Dissolve 2-5 mg of the purified fluorinated bicyclic amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical and should be reported.[5]

    • Data Acquisition: Acquire standard 1D 1H and 19F NMR spectra. Additionally, acquire a 2D 1H-1H COSY experiment to aid in proton assignments.

    • Analysis of Coupling Constants:

      • Identify the signals for the protons on the carbons adjacent to the fluorine-bearing carbon.

      • Measure the 3JH-F coupling constants from the 1H spectrum (or 19F spectrum).

      • Interpretation: In a chair-like six-membered ring, a large coupling constant (3JHax-Fax ≈ 35-45 Hz) is indicative of an anti-periplanar relationship, confirming an axial orientation for both the proton and the fluorine. Conversely, smaller gauche couplings (3JHeq-Fax or 3JHax-Feq ≈ 5-15 Hz) indicate an equatorial fluorine or an axial fluorine coupled to an equatorial proton.[13]

  • Self-Validation: The interpretation must be consistent across multiple protons coupled to the fluorine. The observed couplings should correspond to a single, dominant chair or twist-boat conformation.

Protocol 2: Through-Space Validation with HOESY NMR

The Heteronuclear Overhauser Effect (HOE) provides information about the spatial proximity of nuclei, irrespective of bonding. This is a powerful tool to confirm assignments made from J-couplings.[15][16]

  • Objective: To confirm the 3D structure by measuring through-space distances between 19F and 1H nuclei.

  • Methodology:

    • Sample Preparation: Use the same sample as in Protocol 1. A slightly higher concentration may be beneficial.

    • Data Acquisition: Perform a 2D 19F,1H HOESY (or 1D selective HOESY) experiment. This experiment requires proper calibration and optimization on the specific spectrometer being used.

    • Analysis:

      • A cross-peak in the HOESY spectrum indicates that the corresponding 19F and 1H nuclei are close in space (typically < 5 Å).

      • Interpretation: For an axial fluorine on a piperidine ring, strong NOEs are expected to the axial protons at the C3 and C5 positions (a 1,3-diaxial relationship). An equatorial fluorine would show strong NOEs to the adjacent equatorial and axial protons. This data provides an independent validation of the conformation.[15]

  • Self-Validation: The observed NOE patterns must be consistent with only one of the possible low-energy conformations (e.g., axial-F chair vs. equatorial-F chair).

Computational Protocol

Protocol 3: DFT-Based Conformational Energy Analysis

Quantum mechanical calculations are indispensable for predicting the relative stability of different conformers and for dissecting the specific electronic interactions at play.[4][17]

  • Objective: To calculate the relative free energies (ΔG) of all low-energy conformers and to correlate these findings with experimental data.

  • Methodology:

    • Structure Generation: Build the initial 3D structure of the fluorinated bicyclic amine in a molecular editor.

    • Conformational Search: Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics with an appropriate force field) to identify all potential energy minima.

    • Geometry Optimization and Frequency Calculation: For each identified minimum, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311++G**.[12] The inclusion of a solvent model (e.g., PCM or SMD) that matches the experimental conditions is crucial.[14]

    • Energy Analysis:

      • Confirm that each optimized structure is a true minimum (i.e., has zero imaginary frequencies).

      • Extract the Gibbs free energy (G) for each conformer from the output files.

      • Calculate the relative free energy (ΔG) of each conformer with respect to the global minimum.

      • The population of each conformer at a given temperature (T) can be estimated using the Boltzmann distribution.

  • Self-Validation: The computationally predicted lowest-energy conformer should match the major conformer observed experimentally by NMR. A good correlation between the calculated ΔΔG and the experimentally derived ΔG provides high confidence in the model.

Part 4: Data Synthesis & Case Studies

Case Study: The Axial Fluorine Preference in N-Protonated Piperidines

One of the most well-documented phenomena is the preference for an axial fluorine in protonated 3-fluoropiperidine systems.[8][13] This is counterintuitive from a purely steric standpoint, where the equatorial position is generally favored for substituents.

Table 1: Experimental and Computational Free Energy Differences (ΔGax-eq) for 3-Fluoropiperidinium Chloride

CompoundSolventMethodΔG (kcal/mol) (axial - equatorial)Dominant ConformerReference
3-Fluoropiperidine (HCl)WaterNMRFavors AxialAxial[5]
3-Fluoropiperidine (HCl)WaterDFT (PCM)-1.7Axial[5]
3,5-Difluoropiperidine (HCl)WaterNMRFavors AxialDiaxial[5]
3,5-Difluoropiperidine (HCl)WaterDFT (PCM)-2.8Diaxial[5]

The negative ΔG values indicate that the axial (or diaxial) conformer is more stable than the equatorial (or diequatorial) conformer.

The data clearly shows a strong preference for the axial conformer in aqueous solution, which is accurately predicted by DFT calculations. This preference is attributed to a combination of a stabilizing gauche interaction between the C-F and C-N+ bonds and a favorable Fδ-···H-N+ charge-dipole interaction.[10][13]

Diagram: Dominant Stereoelectronic Interactions in Axial 3-Fluoropiperidinium

Caption: Key stabilizing interactions favoring the axial fluorine.

Part 5: Conclusion and Future Outlook

The strategic incorporation of fluorine provides a powerful tool for controlling the three-dimensional conformation of bicyclic amines, enabling the design of ligands that are pre-organized for optimal target binding. The conformational outcome is not governed by simple sterics but by a nuanced interplay of stereoelectronic forces, including hyperconjugation (gauche effect) and electrostatic interactions, which can be further modulated by the solvent environment.

A rigorous and integrated approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and quantum mechanical calculations, is essential for accurately characterizing these structures. The protocols and case studies presented in this guide provide a robust framework for researchers to confidently determine and rationalize the 3D conformations of novel fluorinated bicyclic amines.

Future advancements in this field will likely focus on developing more predictive computational models that can accurately forecast conformational preferences across a wider range of scaffolds and solvent environments, further accelerating the design-synthesis-test cycle in drug discovery. The continued synthesis of novel fluorinated bicyclic cores will undoubtedly expand the available chemical space for tackling challenging biological targets.[18][19]

References

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  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(13), 3359-3367. Available from: [Link]

  • Liu, Y. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 249, 109852. Available from: [Link]

  • Marsh, E. N. G., et al. (2018). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Biochemistry, 57(1), 169-178. Available from: [Link]

  • Abraham, T. W., & Robins, R. J. (1998). Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium. Journal of the Chemical Society, Perkin Transactions 1, (15), 2423-2429. Available from: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available from: [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4579-4593. Available from: [Link]

  • Silla, J. M., et al. (2019). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. Chemistry – A European Journal, 25(57), 13106-13116. Available from: [Link]

  • Muralidharan, A., Schmidt, J. R., & Yethiraj, A. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. Available from: [Link]

  • The Organic Chemistry Tutor. (2023, June 28). Stereoelectronic Effects [Video]. YouTube. Available from: [Link]

  • Sarpong, R., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 362(6417), 918-922. Available from: [Link]

  • Tars, K., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5576. Available from: [Link]

  • Rittner, R., & Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 56, 1-61. Available from: [Link]

  • Wu, H. S., & Hrovat, D. A. (2002). The effect of fluorine substitution on ring inversion in bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 124(8), 1775-1781. Available from: [Link]

  • Mahrous, M. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Zhang, F. G., & Ma, J. A. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(24), 15335-15403. Available from: [Link]

  • Muralidharan, A., Schmidt, J. R., & Yethiraj, A. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(28), 5899-5906. Available from: [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4579-4593. Available from: [Link]

  • Singh, S. (2016). Synthesis of Tropane Derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Tropane. Retrieved from [Link]

  • O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Available from: [Link]

  • Dell'Amico, L., & Cuadros, S. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Universidad de Alicante. Available from: [Link]

Sources

Technical Analysis: Basicity & pKa of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanamine (CAS: 1393570-03-0) represents a specialized scaffold in modern medicinal chemistry, often utilized as a conformationally restricted bioisostere of cyclohexylmethanamine or glutamate analogs.

Understanding its basicity (pKa) is critical for predicting aqueous solubility, blood-brain barrier (BBB) permeability, and receptor binding affinity. While standard primary aliphatic amines exhibit pKa values near 10.5–10.7, the introduction of the gem-difluorocyclopropane moiety and the bicyclic strain modulates this value.

Based on structure-activity relationship (SAR) analysis of analogous gem-difluorinated bicyclic systems, the estimated pKa of the conjugate acid is 10.0 ± 0.3 . This slight reduction from the non-fluorinated parent is attributed to the field inductive effect of the fluorine atoms, attenuated by the methylene spacer.

This guide details the structural rationale, provides a high-confidence estimated range, and outlines a self-validating experimental protocol for precise determination.

Structural & Stereoelectronic Analysis

To accurately predict the physicochemical behavior of this molecule, we must deconstruct its stereoelectronic features. The molecule consists of a bicyclo[3.1.0]hexane core, a gem-difluoro substitution at the C6 position (bridge), and a methanamine group at the C3 position.

The Gem-Difluoro Inductive Effect

Fluorine is the most electronegative element (


). In this scaffold, the two fluorine atoms exert a strong electron-withdrawing group (EWG) effect via induction (

).
  • Direct Attachment: Amines directly attached to a gem-difluorinated ring (e.g., 3-amino-6,6-difluorobicyclo[3.1.0]hexane) typically show a pKa depression of 0.4–0.6 log units due to the proximity of the EWG.

  • Methylene Insulation: In the target molecule, the amine nitrogen is separated from the fluorines by a 5-bond pathway (F-C6-C1-C2-C3-CH2-N). The inductive effect decays exponentially with distance. Consequently, the pKa depression is attenuated, resulting in a value closer to the parent aliphatic amine.

Conformational Strain & Isomerism

The bicyclo[3.1.0]hexane system exists primarily in a boat-like conformation to minimize torsional strain between the cyclopropane and cyclopentane rings.

  • Exo vs. Endo: The "3-yl" nomenclature implies stereoisomerism. The methanamine group can be exo (trans to the cyclopropane) or endo (cis to the cyclopropane).

    • Endo-isomer: The amine group folds back toward the fluorine atoms. Through-space electrostatic interactions (field effects) between the protonated ammonium cation and the fluorine lone pairs may stabilize the cation, potentially slightly increasing basicity compared to the exo form.

    • Exo-isomer: The amine points away, minimizing through-space interactions.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's basicity.

G F_Group Gem-Difluoro (C6) Electron Withdrawing (-I) Core Bicyclo[3.1.0]hexane Rigid Core F_Group->Core Inductive Pull Amine Primary Amine (-NH2) F_Group->Amine Field Effect (Distance Dependent) Spacer Methylene Spacer (-CH2-) Core->Spacer Attenuated Effect Spacer->Amine Insulation Proton H+ (Protonation) Amine->Proton Basicity (pKa ~10.0)

Figure 1: Stereoelectronic vectors influencing the basicity of this compound.

Estimated pKa Values

Based on comparative literature data for gem-difluorinated cycloalkanes and bicyclic amines [1, 2], the predicted values are:

ParameterValue / RangeConfidenceRationale
Base pKa (Aliphatic) 10.6 – 10.7HighStandard value for cyclohexylmethanamine.
Bicyclic Strain Correction -0.2MediumIncreased s-character in ring bonds slightly lowers basicity.
Fluorine Inductive Correction -0.3 to -0.5HighAttenuated EWG effect across 5 bonds.
Final Predicted pKa 9.9 – 10.2 High Most probable experimental range.

Physiological Implication: At physiological pH (7.4), the compound will exist almost exclusively (>99.8%) in its protonated, cationic form (


). This suggests high aqueous solubility but limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is utilized.

Experimental Protocol: Self-Validating pKa Determination

For drug development applications, reliance on estimation is insufficient. The following protocol utilizes Potentiometric Titration , the "Gold Standard" for pKa measurement, designed with self-validating checkpoints.

Materials & Prerequisites
  • Compound: >5 mg of this compound (typically supplied as HCl salt).

  • Titrant: 0.1 M KOH (CO2-free standard).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a Ross combination pH electrode.

Step-by-Step Methodology

Step 1: System Blanking (Validation Check)

  • Perform a "blank" titration with only 0.15 M KCl and water.

  • Success Criterion: The derived carbonate content must be < 2% to ensure no atmospheric CO2 interference.

Step 2: Sample Preparation

  • Dissolve 3–5 mg of the compound in 10 mL of 0.15 M KCl solution.

  • Note: If the free base is oily or insoluble, start with the HCl salt or add 1 equivalent of HCl to ensure full protonation at the start (pH ~2).

Step 3: Dual-Direction Titration

  • Forward: Titrate with KOH from pH 2.0 to pH 12.0.

  • Reverse: Titrate back with HCl from pH 12.0 to pH 2.0.

  • Logic: Hysteresis (difference) between forward and reverse curves indicates precipitation or degradation. The curves must overlap.

Step 4: Bjerrum Plot Analysis

  • Calculate the average number of bound protons (

    
    ) versus pH.
    
  • The pKa is defined as the pH where

    
    .
    
Automated Workflow Diagram

Protocol Start Start: Compound (HCl Salt) Solubility Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Solubility Acidify Adjust to pH 2.0 (Ensure 100% Protonation) Solubility->Acidify Titrate_Up Titrate with KOH to pH 12 (Measure Potentiometric Response) Acidify->Titrate_Up Precip_Check Check for Hysteresis? (Forward vs Reverse) Titrate_Up->Precip_Check Precip_Check->Solubility Precipitation Detected (Add Co-solvent) Calc Bjerrum Plot Analysis Determine pKa Precip_Check->Calc No Hysteresis Result Report pKa (Target: 10.0 +/- 0.3) Calc->Result

Figure 2: Self-validating potentiometric titration workflow for accurate pKa determination.

Applications in Drug Design[1][2]

The specific pKa of this molecule makes it a valuable building block for:

  • hERG Avoidance: Many basic amines with pKa > 9.0 bind to the hERG potassium channel, causing cardiotoxicity. The gem-difluoro group lowers the pKa (closer to 10.0) and lipophilicity (LogD), which can help reduce hERG liability compared to the non-fluorinated analog.

  • Metabolic Stability: The fluorine atoms at the C6 position block metabolic oxidation at the cyclopropane ring, a common soft spot in bicyclic systems [3].

  • Bioisosterism: It serves as a lipophilic, rigid mimetic of glutamate side chains (if carboxylated elsewhere) or lysine termini.

References

  • Liashuk, O. S., et al. (2025).[1] "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv.

  • Moroz, B., et al. (2023).[1] "6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic." Journal of Fluorine Chemistry, 265, 110075.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • PubChemLite. (2025). "Compound Summary: 6,6-difluorobicyclo[3.1.0]hexan-3-amine." National Library of Medicine.

Sources

Metabolic Stability Profiling of Difluorobicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization

Executive Summary

The 6,6-difluorobicyclo[3.1.0]hexane scaffold represents a high-value structural motif in modern medicinal chemistry, functioning as a conformationally restricted, metabolically robust bioisostere for lipophilic moieties such as tert-butyl, isopropyl, and phenyl groups. Its incorporation is primarily driven by the "Fluorine Effect," where the strategic placement of fluorine atoms blocks metabolic soft spots (C-H bonds) while modulating the pKa of adjacent basic centers.

This guide details the metabolic stability profile of this scaffold, providing mechanistic insights, comparative data, and validated experimental protocols for assessing its performance in hit-to-lead optimization.

The Structural Paradigm: Stability by Design

The metabolic resilience of difluorobicyclo[3.1.0]hexane derivatives stems from two synergistic physicochemical phenomena: steric/electronic shielding and conformational locking .

1.1 The Fluorine Blockade (Electronic & Steric)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). In the 6,6-difluoro motif, these bonds replace metabolically labile C-H bonds at the bridgehead or bridge positions.

  • Oxidative Resistance: The high electronegativity of fluorine pulls electron density away from the carbon skeleton, raising the ionization potential and making the ring system resistant to Cytochrome P450 (CYP)-mediated radical abstraction (the rate-limiting step in hydroxylation).

  • pKa Modulation: When an amine is positioned proximal to the bicyclic ring (e.g., in 3-azabicyclo[3.1.0]hexane derivatives), the electron-withdrawing nature of the fluorine atoms (inductive effect,

    
    ) typically lowers the basicity (pKa) of the amine by 0.3–1.0 log units. This reduction often decreases the liability of the amine to undergo Phase II conjugation or N-oxidation.
    
1.2 Conformational Rigidity

Unlike flexible cyclohexyl or isopropyl groups, the bicyclo[3.1.0]hexane core is rigid.

  • Entropic Advantage: It locks the molecule into a specific bioactive conformation (often mimicking a "boat" or distorted chair), reducing the entropic penalty of binding to the target protein.

  • Metabolic Evasion: This rigidity can prevent the molecule from adopting the specific conformation required to fit into the active site of metabolic enzymes like CYP3A4 or CYP2D6, thereby reducing intrinsic clearance (

    
    ).
    
Visualization: Mechanism of Metabolic Stabilization

The following diagram illustrates how the scaffold blocks standard metabolic pathways.

MetabolicStabilization Parent Parent Scaffold (Cyclohexyl/Isopropyl) Metabolism CYP450 Attack (H-Abstraction) Parent->Metabolism High Affinity Unstable Hydroxylated Metabolite Metabolism->Unstable Rapid Clearance Difluoro 6,6-Difluorobicyclo[3.1.0] Scaffold Blockade Metabolic Blockade (C-F Bond Strength) Difluoro->Blockade Steric/Electronic Shielding Stable Intact Drug (High Exposure) Blockade->Stable Extended t1/2

Figure 1: Mechanistic divergence between labile parent scaffolds and the stabilized difluorobicyclo[3.1.0]hexane analog.

Comparative Metabolic Profiling

The following data summarizes the typical impact of swapping a non-fluorinated aliphatic ring (e.g., cyclohexane or bicyclo[3.1.0]hexane) with the 6,6-difluorobicyclo[3.1.0]hexane moiety.

Table 1: Physicochemical & Metabolic Shift

Data aggregated from representative bioisosteric studies (e.g., Maraviroc analogs, mGluR agonists).

PropertyNon-Fluorinated Analog6,6-Difluoro AnalogImpact / Benefit
C-H Bond Dissociation Energy ~95-98 kcal/mol~116 kcal/mol (C-F) Blocks CYP-mediated H-abstraction.
Lipophilicity (LogP/LogD) Baseline-0.3 to -0.6 units Lower LogP improves solubility and reduces non-specific binding.
Basicity (pKa of adjacent N) ~9.5~8.8 - 9.1 Reduces lysosomal trapping and hERG liability; reduces N-glucuronidation.
HLM Intrinsic Clearance (

)
High (>50 µL/min/mg)Low/Medium (<20 µL/min/mg) Significantly extends half-life (

).
Hepatocyte Stability (

)
< 30 min> 120 min Improved bioavailability.
Metabolic Soft Spot Ring HydroxylationDefluorination (Rare) Shifts metabolism to other, less labile sites.

Technical Insight: While oxidative defluorination is theoretically possible, it is rare for this scaffold. The primary metabolic route usually shifts to distal positions on the molecule (e.g., N-dealkylation or oxidation of aromatic rings elsewhere in the structure).

Experimental Protocols: Validating Stability

To accurately profile these derivatives, standard microsomal assays must be adapted to account for the unique lipophilicity and potential volatility of fluorinated fragments.

3.1 Protocol: Microsomal Stability Assay (Optimized for Fluorinated Leads)

Objective: Determine the Intrinsic Clearance (


) using Human Liver Microsomes (HLM).

Reagents:

  • Pooled HLM (20 mg/mL protein concentration).

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (10 mM stock in DMSO).

  • Positive Control: Testosterone (high turnover) or Midazolam.

  • Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Mix 30 µL of diluted compound with 370 µL of microsomal suspension (0.5 mg/mL final protein). Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitoring the specific fluorine transition (if capable) or parent mass is critical.

Calculation:



Visualization: Experimental Workflow

AssayWorkflow Stock Compound Stock (10mM DMSO) Mix Incubation Mix (HLM + Buffer + NADPH) Stock->Mix Dilute to 1µM Sampling Time-Point Sampling (0, 5, 15... 60 min) Mix->Sampling 37°C Shaking Quench Quench (ACN + Internal Std) Sampling->Quench Stop Reaction Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Supernatant

Figure 2: Step-by-step workflow for determining metabolic stability via HLM incubation.

Case Studies & Applications
Case Study 1: Maraviroc Analogs (CCR5 Antagonists)

In the optimization of CCR5 antagonists, the replacement of a 4,4-difluorocyclohexyl group with a 6,6-difluorobicyclo[3.1.0]hexane core demonstrated a classic bioisosteric advantage.

  • Challenge: The parent cyclohexyl analogs suffered from rapid oxidative metabolism.

  • Solution: Introduction of the rigid bicyclic difluoro system.

  • Result: The bicyclic analog maintained potency (due to correct vector alignment) but significantly improved metabolic stability by eliminating the axial/equatorial flipping that exposed C-H bonds to CYP enzymes [1].

Case Study 2: mGluR Agonists (Eglumegad Derivatives)

For drugs targeting the metabotropic glutamate receptor (mGluR), the bicyclo[3.1.0]hexane scaffold is used to mimic the glutamate conformation.[1]

  • Observation: Fluorination at the 6-position (bridge) modulated the pKa of the amino acid moiety, improving oral bioavailability and blood-brain barrier (BBB) penetration while resisting metabolic clearance compared to the non-fluorinated parent [2].

References
  • Moroz, B., Melnykov, K. P., & Holovach, S. (2023).[2] 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3]

  • Lunn, G., et al. (2012).[4] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.[4]

  • Sattigeri, J. A., et al. (2008).[5] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[5]

  • Denhez, C., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate/European Journal of Organic Chemistry.

Sources

The Ascendant Role of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality and Fluorine in Medicinal Chemistry

For decades, medicinal chemists have sought to imbue drug candidates with improved potency, selectivity, and pharmacokinetic profiles. A paradigm shift from planar, aromatic structures towards more three-dimensional (3D) molecular scaffolds has been a significant leap in this endeavor. Saturated carbocycles, particularly bicyclic systems, offer rigid conformational restriction, enabling precise spatial orientation of functional groups to optimize interactions with biological targets.[1][2] Concurrently, the strategic incorporation of fluorine has become an indispensable tool in drug discovery.[3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[3][5][6]

This guide focuses on a particularly compelling building block that marries these two powerful strategies: {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine . This rigid, fluorinated scaffold is emerging as a valuable asset in the design of novel therapeutics. Its gem-difluoro group and constrained bicyclic core provide a unique combination of properties that can overcome common challenges in drug development, from poor metabolic stability to non-optimal target engagement. Here, we provide an in-depth analysis of its synthesis, physicochemical characteristics, and strategic application in drug design, offering a technical resource for researchers at the forefront of pharmaceutical innovation.

Core Scaffold Synthesis: A Strategic Overview

The synthesis of the 6,6-difluorobicyclo[3.1.0]hexane core is a critical first step. A common and effective strategy involves the reaction of a corresponding cyclopentene derivative with a difluorocarbene source. This cycloaddition is a robust method for constructing the gem-difluorinated cyclopropane ring fused to the five-membered ring.

The generation of difluorocarbene (:CF₂) is typically achieved from various precursors under thermal conditions.[7] Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃) are frequently employed for this purpose. The electrophilic nature of difluorocarbene allows it to react readily with electron-rich double bonds, making the cyclopentene precursor an ideal substrate.

Below is a generalized workflow for the synthesis of a key intermediate, which can then be converted to the target methanamine.

G cluster_0 Step 1: Difluorocyclopropanation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Final Elaboration A Cyclopentene Precursor (e.g., with ester group) C 6,6-difluorobicyclo[3.1.0]hexane Intermediate A->C Heat B Difluorocarbene Source (e.g., ClCF₂CO₂Na) B->C D Intermediate from Step 1 (e.g., carboxylic acid) E Curtius Rearrangement (e.g., with DPPA, t-BuOH) D->E F Boc-protected Amine E->F G Boc-protected Amine H Reduction of Amide/Nitrile or Deprotection G->H I This compound H->I G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement A para-Substituted Phenyl Ring D {6,6-Difluorobicyclo[3.1.0]hexan-3-yl} Moiety A->D Improves solubility, metabolic stability B tert-Butyl Group B->D Reduces lipophilicity, maintains 3D bulk C Cyclohexyl Ring C->D Introduces polarity, conformational rigidity

Sources

Methodological & Application

Reductive amination procedures using bicyclic methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination of Bicyclic Methanamines

Abstract & Strategic Importance

In modern drug discovery, the "Escape from Flatland" initiative has prioritized the use of saturated bicyclic systems—such as bicyclo[1.1.1]pentane (BCP) , bicyclo[2.2.2]octane , and cubane —as bioisosteres for phenyl rings and tert-butyl groups. These scaffolds offer improved solubility, metabolic stability, and novel exit vectors.[1]

However, reductive amination with bicyclic methanamines presents unique challenges:

  • Steric Hindrance: The bulk of the bicyclic cage can retard imine formation.

  • Volatility: Low molecular weight bicyclic amines (e.g., BCP-amine) are highly volatile, leading to stoichiometric drift during handling.

  • Basicity: The altered pKa profiles compared to aniline surrogates require tailored pH control.

This guide provides a validated, hierarchical approach to coupling these "stubborn" amines with aldehydes and ketones, moving from standard hydride reductions to Titanium(IV)-mediated protocols for sterically demanding substrates.

Mechanistic Insight & Reaction Logic

Successful reductive amination relies on the equilibrium formation of an imine (or iminium ion) followed by irreversible reduction.

  • The Challenge: With bicyclic amines, the equilibrium constant (

    
    ) for imine formation is often low due to steric clash between the cage and the carbonyl substituents.
    
  • The Solution (Titanium Mediation): Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] serves a dual function:
    
    • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Water Scavenging: Chemically traps the water byproduct, driving the equilibrium toward the imine species (Le Chatelier’s principle).

Workflow Decision Matrix

The following logic gate determines the optimal protocol based on substrate class.

ReductiveAminationLogic Start Substrate Analysis CheckCarbonyl Carbonyl Type? Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone CheckCarbonyl->Ketone CheckAmine Amine Form? Aldehyde->CheckAmine MethodB Method B: Ti(OiPr)4 Mediated (Stepwise) Ketone->MethodB Steric demand requires Lewis Acid FreeBase Free Base (Non-volatile) CheckAmine->FreeBase SaltVolatile HCl Salt / Volatile CheckAmine->SaltVolatile MethodA Method A: Standard STAB (Direct) FreeBase->MethodA Fast kinetics MethodC Method C: Pre-neutralization + Ti(OiPr)4 SaltVolatile->MethodC Requires in-situ free-basing

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol. STAB = Sodium Triacetoxyborohydride.[2]

Experimental Protocols

Method A: Standard STAB Protocol (Direct)

Best for: Reactive aldehydes + Non-volatile bicyclic amines (e.g., bicyclo[2.2.2]octan-1-amine).

Reagents:

  • Amine (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Dissolution: In a vial, dissolve the bicyclic amine (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Acidification: Add AcOH (1.0 mmol). Note: This buffers the pH to ~5-6, accelerating iminium formation without deactivating the borohydride.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[3]

  • Quench: Add saturated aqueous NaHCO

    
     (5 mL). Stir vigorously for 15 mins to quench borate complexes.
    
  • Workup: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    
    .
Method B: Titanium(IV)-Mediated Protocol (Stepwise)

Best for: Ketones, sterically hindered aldehydes, or unreactive bicyclic amines.

Reagents:

  • Amine (1.0 equiv)[1]

  • Ketone/Aldehyde (1.0 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: NaBH

    
     (2.0 equiv) or NaCNBH
    
    
    
    (2.0 equiv)
  • Solvent: THF (anhydrous) or Methanol (for reduction step).

Procedure:

  • Complexation (The Critical Step):

    • In a dried microwave vial or round-bottom flask under N

      
      , combine the bicyclic amine (1.0 mmol) and ketone (1.0 mmol).
      
    • Add neat Ti(OiPr)

      
       (1.5 – 2.0 mmol).
      
    • Optional: If the mixture is too viscous, add minimal anhydrous THF (0.5 mL).

    • Stir at RT for 4–16 hours (or microwave at 60°C for 1 hour).

    • Checkpoint: Monitor by LCMS.[3] You should see the imine mass (M+H) and disappearance of the ketone.

  • Reduction:

    • Dilute the reaction mixture with dry Methanol (4 mL). Caution: Exothermic.

    • Cool to 0°C.

    • Add NaBH

      
       (2.0 mmol) portion-wise. (Note: NaCNBH
      
      
      
      can be used if acid sensitivity is a concern, but NaBH
      
      
      is cleaner for this specific protocol).
    • Allow to warm to RT and stir for 2 hours.

  • Titanium Workup (Crucial):

    • Add 10% aqueous NaOH or saturated Rochelle’s salt solution (potassium sodium tartrate) to the reaction mixture.

    • Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers. Do not skip this stir time.

    • Filter through a Celite pad if necessary, then extract with EtOAc.

Method C: Protocol for Volatile Salts (e.g., BCP-amine HCl)

Best for: Bicyclo[1.1.1]pentan-1-amine hydrochloride and similar volatile salts.

Rationale: Free-basing volatile amines outside the reaction vessel leads to significant material loss. This "in-situ" release method prevents loss.

Procedure:

  • Salt Suspension: Suspend BCP-amine HCl (1.0 mmol) in anhydrous Methanol (3 mL).

  • Neutralization: Add Triethylamine (TEA) or DIPEA (1.0 mmol). Stir for 10 mins.

  • Addition: Add the Carbonyl partner (1.0 mmol) and Ti(OiPr)

    
     (2.0 mmol).
    
  • Imine Formation: Stir in a sealed vessel at RT overnight.

  • Reduction: Cool to 0°C, add NaBH

    
     (2.0 mmol), and follow the workup in Method B.
    

Data Summary & Comparison

ParameterMethod A (STAB)Method B (Ti-Mediated)
Scope Aldehydes, reactive aminesKetones, hindered amines, anilines
Water Tolerance Low (STAB decomposes)Very Low (Ti hydrolyzes)
Imine Intermediate Transient (Direct reduction)Stable/Isolated (Stepwise)
Typical Yield 60–85%75–95%
Workup Difficulty LowHigh (requires emulsion breaking)
Toxicity Moderate (Boron salts)Low (TiO

byproduct)

Troubleshooting & QC

  • Issue: "The Titanium Emulsion won't separate."

    • Fix: Use Rochelle's Salt (saturated) instead of water/bicarb. The tartrate ligands chelate Titanium, solubilizing it in the aqueous layer. Allow to stir for at least 45 minutes.

  • Issue: "I see dialkylation (Tertiary amine formed)."

    • Fix: This is common with aldehydes.[4] Switch to Method B (Stepwise) . By forming the imine fully before adding the reducing agent, you prevent the secondary amine product from reacting with remaining aldehyde.

  • Issue: "Low yield with BCP-amine."

    • Fix: Check the stoichiometry. BCP-amine is volatile. If you used the free base, you likely lost 20-30% during weighing/transfer. Always use the HCl salt and Method C.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][7]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2012).[1][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

General procedure for SNAr reactions with fluorinated bicyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated bicyclic amines are increasingly critical in medicinal chemistry for their ability to modulate lipophilicity (LogD), metabolic stability, and conformational rigidity without significantly increasing molecular weight. However, the introduction of fluorine atoms—particularly at the


-position relative to the nitrogen—significantly reduces the nucleophilicity of these amines via strong inductive effects (

). This Application Note provides a comprehensive guide to overcoming the reduced reactivity of fluorinated bicyclic amines in Nucleophilic Aromatic Substitution (SNAr) reactions. We detail mechanistic insights, optimized protocols ranging from thermal activation to anionic deprotonation, and troubleshooting matrices to ensure high-yield coupling with electron-deficient heteroarenes.

Introduction & Mechanistic Challenges

The incorporation of fluorine into bicyclic amine scaffolds (e.g., 3-fluoro-3-azabicyclo[3.1.0]hexane) creates a "perfect storm" of deactivated nucleophilicity. To successfully couple these amines, one must understand the two primary retarding forces:

  • Electronic Deactivation (The Inductive Effect): Fluorine is the most electronegative element (Paulding scale: 3.98). When placed

    
     or 
    
    
    
    to the amine nitrogen, it pulls electron density through the
    
    
    -framework. This lowers the energy of the nitrogen lone pair (HOMO), drastically reducing its basicity and nucleophilicity.
    • Example: The pKa of pyrrolidine is ~11.3. The pKa of 3,3-difluoropyrrolidine drops to ~7.0.

  • Steric Bulk: Bicyclic frameworks (bridged or fused) are inherently more sterically demanding than their acyclic or monocyclic counterparts. This hinders the approach to the electrophilic ipso-carbon of the arene.

The SNAr Mechanism with Weak Nucleophiles

In a standard SNAr reaction, the rate-determining step (RDS) is typically the initial nucleophilic attack forming the resonance-stabilized Meisenheimer complex. Because fluorinated amines are weak nucleophiles, this energy barrier is significantly higher than with standard amines.

Key Strategic Adjustment: To lower the activation energy (


), one must stabilize the transition state or raise the ground state energy of the reactants. This is achieved by using highly polar aprotic solvents  (stabilizing the polar transition state) and highly activated electrophiles  (using Fluoride as the leaving group on the arene, not Chloride).

Strategic Decision Matrix

Before selecting a protocol, categorize your reactants using the workflow below.

SNAr_Strategy Start Analyze Reactants Check_pKa Check Amine Basicity (Calculated pKa) Start->Check_pKa High_pKa pKa > 9.0 (Monofluoro/Distal) Check_pKa->High_pKa Med_pKa pKa 7.0 - 9.0 (Gem-difluoro/Proximal) Check_pKa->Med_pKa Low_pKa pKa < 7.0 (Polyfluoro/Bridgehead) Check_pKa->Low_pKa Method_A Protocol A: Standard Thermal (DIPEA/DMSO, 80°C) High_pKa->Method_A LG_Check Check Electrophile LG Med_pKa->LG_Check Method_C Protocol C: Anionic Activation (LiHMDS/THF, 0°C->RT) Low_pKa->Method_C LG_Check->Method_A LG = F (Activated) Method_B Protocol B: High Energy/Microwave (NMP/140°C or MW) LG_Check->Method_B LG = Cl/Br

Figure 1: Decision matrix for selecting reaction conditions based on amine basicity and electrophile reactivity.

Experimental Protocols

Protocol A: Standard Thermal Conditions

Best for: Monofluorinated bicyclics or highly activated electrophiles (e.g., 2-fluoro-4-nitrobenzene).

Reagents:

  • Fluorinated Amine (1.0 equiv)

  • Electrophile (1.0 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO or DMF (Concentration: 0.2 – 0.5 M)

Procedure:

  • Charge a reaction vial with the Electrophile and Fluorinated Amine .

  • Add DMSO (anhydrous preferred).

  • Add DIPEA . Note: If using K2CO3, ensure it is finely milled to increase surface area.

  • Seal and heat to 80–100 °C for 4–16 hours.

  • Monitoring: Check LCMS. If conversion < 50% after 4 hours, switch to Protocol B.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over MgSO4, and concentrate.

Protocol B: Microwave-Assisted Synthesis

Best for: Gem-difluorinated amines or sterically hindered electrophiles (e.g., 2-chloropyridines).

Rationale: Microwave irradiation provides rapid, uniform heating, often overcoming the activation energy barrier for sterically encumbered systems better than conventional heating.

Reagents:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF due to higher thermal stability and microwave absorbance.

  • Base: DIPEA or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for stubborn cases.

Procedure:

  • In a microwave-safe vial, dissolve Amine (1.0 equiv) and Electrophile (1.2 equiv) in NMP (0.5 M).

  • Add DIPEA (3.0 equiv).

  • Irradiate at 140–160 °C for 30–60 minutes.

  • Safety Note: Ensure the vessel is rated for the pressure generated by the solvent at this temperature.

Protocol C: Anionic Activation (The "Super-Nucleophile" Strategy)

Best for: Highly deactivated amines (pKa < 7.0) or unactivated electrophiles.[1]

Rationale: If the neutral amine is too weak, deprotonating it with a strong base converts it into a lithium amide species. This negatively charged species is a significantly more potent nucleophile, overcoming the inductive withdrawal of the fluorine.

Reagents:

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) or NaH (Sodium Hydride).

  • Solvent: THF (anhydrous).

Procedure:

  • Dissolve the Fluorinated Amine (1.0 equiv) in anhydrous THF (0.2 M) under N2/Ar atmosphere.

  • Cool to 0 °C (ice bath).

  • Dropwise add LiHMDS (1.1 equiv). Stir for 15–30 minutes at 0 °C to ensure complete deprotonation.

  • Add the Electrophile (1.0 equiv) as a solution in THF.

  • Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

  • Quench: Add saturated NH4Cl solution carefully.

  • Warning: This method is not compatible if the electrophile contains base-sensitive groups (e.g., esters, acidic protons).

Data & Optimization Guide

Solvent Selection Table

The choice of solvent is critical for stabilizing the Meisenheimer complex (intermediate).

SolventPolarity (

)
SuitabilityNotes
DMSO 46.7Excellent Best for thermal SNAr. Solubilizes inorganic bases well. Difficult to remove.
NMP 32.2Excellent High thermal stability. Ideal for microwave chemistry (>120 °C).
DMF 36.7GoodStandard choice. May decompose to dimethylamine at T > 140 °C (impurity risk).
THF 7.5Poor (Thermal)Excellent for Protocol C (Anionic). Too non-polar for standard SNAr.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Nucleophile too weak.Switch to Protocol C (LiHMDS).
No Reaction (SM recovered) Electrophile deactivated.Change Leaving Group from Cl/Br to F . Fluoride accelerates SNAr RDS.
Low Conversion (<30%) Equilibrium/Rate issue.Increase concentration to 1.0 M . Switch solvent to DMSO.
Byproduct: Phenol/Ether Hydrolysis of LG.Ensure anhydrous solvents. Water competes with the weak amine.
Decomposition Thermal instability.Lower Temp, extend time, or use Microwave for shorter duration.

Mechanistic Visualization

The diagram below illustrates the reaction pathway and the specific impact of the fluorine substituent on the Transition State (TS).

SNAr_Mechanism cluster_factors Critical Success Factors Reactants Reactants: Ar-F + H-NR2(F) TS1 Transition State 1 (High Energy Barrier due to low nucleophilicity of amine) Reactants->TS1 Rate Determining Step (Slow) Intermediate Meisenheimer Complex (Stabilized by DMSO) TS1->Intermediate Product Product: Ar-NR2(F) + HF Intermediate->Product Fast Elimination of Fluoride Factor1 Solvent Polarity: Stabilizes charged Intermediate Factor2 Leaving Group: F >> Cl (Inductive stabilization)

Figure 2: Reaction energy landscape. Note that for fluorinated amines, TS1 is the highest energy barrier.

References

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[2] (Chapter on Nucleophilic Aromatic Substitution).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link

  • Sigma-Aldrich (Merck). (2024). Fluorinated Building Blocks: Physicochemical Properties. Technical Note. Link

  • Chamberlain, P. et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2235–2245. Link

Sources

Using {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine as a fragment in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine represents a high-value "3D-rich" scaffold for Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, this molecule offers a distinct vector for "escaping flatland"—increasing fraction sp3 (Fsp3) character while maintaining low molecular weight and desirable lipophilicity.

Its core value proposition lies in three synergistic features:

  • Structural Rigidity: The bicyclo[3.1.0]hexane core locks the amine vector, reducing the entropic penalty upon binding.

  • Built-in NMR Spy Label: The gem-difluoro motif serves as a sensitive, native probe for 19F NMR screening, eliminating the need for isotopic labeling.

  • Bioisosterism: It acts as a lipophilic, metabolically stable surrogate for cyclohexyl or phenyl rings, often improving metabolic stability and solubility.

Part 1: Technical Profile & Physicochemical Properties

The transition from a flat phenyl ring to a bicyclo[3.1.0]hexane core often results in improved solubility and a cleaner safety profile (reduced hERG liability). The gem-difluoro substitution further modulates the pKa of the amine (via inductive effects, though attenuated by the methylene spacer) and blocks metabolic oxidation at the vulnerable cyclopropane apex.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1393570-03-0
Molecular Formula C7H11F2N
Molecular Weight 147.17 Da
Stereochemistry Typically available as cis/trans mixtures or isolated diastereomers (e.g., endo/exo relative to the cyclopropane). Note: The spatial orientation of the methanamine tail is critical for vector analysis.
Physicochemical Parameters (Experimental & Predicted)
ParameterValue (Approx.)Impact on FBDD
cLogP 0.8 – 1.2Ideal for fragment growing; sufficiently polar for solubility but lipophilic enough for hydrophobic pockets.
Fsp3 1.00Maximizes 3D character; correlates with higher clinical success rates.
pKa (Basic Amine) ~9.2 – 9.8Standard primary amine basicity; forms salt bridges with Asp/Glu residues.
H-Bond Donors/Acceptors 2 / 2Minimal "wasted" polar surface area.
Solubility (PBS, pH 7.4) > 5 mMExcellent for high-concentration NMR/SPR screening.

Part 2: Application Note – The 19F NMR Screening Advantage

The inclusion of the gem-difluoro group transforms this fragment into a powerful tool for Ligand-Observed Fluorine NMR (19F-NMR) .

Mechanism of Action

Fluorine-19 is 100% naturally abundant and has a high gyromagnetic ratio (83% of 1H). The two fluorine atoms on the cyclopropane ring are often diastereotopic (magnetically non-equivalent) due to the chiral bicyclic framework, appearing as an AB quartet or distinct multiplets.

  • Sensitivity: 19F chemical shifts are extremely sensitive to the local electronic environment. Binding to a protein causes significant chemical shift perturbations (CSP) and line broadening (T2 relaxation).

  • No Background: Biological matrices (proteins, buffers) are typically fluorine-free, resulting in clean spectra with zero background noise.

Diagram: 19F NMR Screening Workflow

FBDD_Workflow Lib Fragment Library (Containing 19F) Prep Sample Prep (Mix with Protein) Lib->Prep 50-200 µM NMR 19F NMR Acquisition (T2 Relaxation / CSP) Prep->NMR CPMG Pulse Analysis Signal Processing (Line Broadening) NMR->Analysis Fourier Transform Hit Confirmed Hit (Kd Determination) Analysis->Hit >30% Intensity Drop Hit->Lib Analog Search

Caption: Workflow for utilizing the native 19F label of this compound for high-sensitivity binding detection.

Part 3: Protocol – 19F T2-Relaxation Screening

This protocol details the detection of fragment binding using T2 (transverse) relaxation editing. Small molecules (fragments) tumble fast (sharp signals), while protein-bound fragments tumble slowly (broad signals).

Materials
  • Fragment Stock: 100 mM this compound in d6-DMSO.

  • Protein Stock: Purified target protein (>95% purity) in interaction buffer.

  • Reference Compound: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (internal standard).

  • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a 19F-capable probe (e.g., QCI-F cryoprobe).

Step-by-Step Methodology
1. Sample Preparation
  • Experimental Sample: Dilute Protein to 10 µM and Fragment to 200 µM (1:20 ratio) in buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D2O).

  • Control Sample: Prepare an identical tube containing 200 µM Fragment without protein.

  • Volume: 500 µL in 5 mm NMR tubes.

2. NMR Acquisition (CPMG Pulse Sequence)

Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence to filter out broad signals.

  • Pulse Sequence: cpmg1d (Bruker standard).

  • Relaxation Delay (d1): 2.0 seconds.

  • Echo Time (τ): Set total spin-lock time to ~200 ms (sufficient to attenuate protein-bound signals).

  • Scans: 64–128 scans (depending on probe sensitivity).

  • Temperature: 298 K.

3. Data Processing & Analysis
  • Apply exponential line broadening (lb = 1.0 Hz) and Fourier transform.

  • Phase and baseline correct both spectra.

  • Calculate % Inhibition:

    
    
    
  • Threshold: A signal intensity reduction of >30% typically indicates binding.

4. Validation (Kd Measurement)

Perform a titration (Fragment concentration fixed at 50 µM, Protein titrated 0–50 µM) and track the chemical shift perturbation (CSP) or line width changes to fit a Kd curve.

Part 4: Chemical Elaboration Strategies

Once this compound is identified as a hit, the primary amine serves as a versatile handle for rapid elaboration ("Fragment Growing").

Synthetic Pathways

The amine is nucleophilic and unhindered, allowing for standard medicinal chemistry transformations.

Elaboration_Pathways Start This compound (Core Fragment) Amide Amide Coupling (R-COOH + HATU) Start->Amide RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Start->RedAm Sulfon Sulfonylation (R-SO2Cl + TEA) Start->Sulfon Urea Urea Formation (R-NCO or CDI) Start->Urea Prod1 Amide Analog (H-Bond Acceptor/Donor) Amide->Prod1 Prod2 Secondary Amine (Basic/Cationic) RedAm->Prod2 Prod3 Sulfonamide (Polar/Metabolic Stability) Sulfon->Prod3 Urea->Prod1 (Urea Linker)

Caption: Divergent synthesis pathways for growing the fragment hit into a lead-like molecule.

Strategic Considerations
  • Vector Exploration: The methylene spacer (-CH2-NH2) provides flexibility. If the crystal structure suggests the amine is too far from a key residue, consider the direct amine analog (6,6-difluorobicyclo[3.1.0]hexan-3-amine) to shorten the vector by one carbon.

  • Stereochemistry: The cis and trans isomers (relative to the cyclopropane) project the amine vector at drastically different angles. Protocol: Separate isomers early using chiral SFC to determine the bioactive conformation.

References

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25).
  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Combinatorial Chemistry & High Throughput Screening.
  • Barnes-Seeman, D., et al. (2014). "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters. (Review of fluorine's effect on pKa and lipophilicity).
  • PubChem. (2025). Compound Summary: this compound.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Bicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique and often reactive compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying volatile fluorinated bicyclic amines?

A1: The purification of volatile fluorinated bicyclic amines presents a unique set of challenges stemming from their distinct physicochemical properties.[1]

  • Volatility: Their high vapor pressure can lead to significant sample loss during concentration steps (e.g., rotary evaporation) and can complicate handling and accurate quantification.

  • Basicity: The amine functional group imparts basicity, which can lead to strong interactions with acidic stationary phases in chromatography (e.g., silica gel), resulting in peak tailing and poor separation.[2]

  • Fluorine Content: The presence of fluorine can alter the polarity, boiling point, and reactivity of the molecule in ways that are not always intuitive.[3][4] Fluorination can increase both hydrophobicity and oleophobicity.[3]

  • Stability: Some fluorinated amines can be unstable, particularly to acidic conditions or heat, potentially leading to degradation during purification.[5] For instance, β-fluoro carbonyl compounds with an acidic α-proton are often unstable and can eliminate hydrogen fluoride.[5]

  • Azeotrope Formation: These amines may form azeotropes with common solvents, making their complete removal by simple distillation difficult.

Understanding these challenges is the first step in developing a successful purification strategy.

Q2: How does the position of fluorine atoms in the bicyclic system affect the choice of purification method?

A2: The location of fluorine atoms significantly influences the molecule's electronic properties and, consequently, its behavior during purification.

  • α-Fluorination (Fluorine on the carbon adjacent to the nitrogen): This substitution can decrease the basicity of the amine due to the electron-withdrawing nature of fluorine.[6] This may reduce tailing on silica gel chromatography but can also affect the efficiency of salt formation.

  • β-Fluorination and Beyond: When fluorine is further from the nitrogen, its inductive effect on the amine's basicity is diminished. However, it can still impact the molecule's overall polarity and lipophilicity, which are critical parameters for chromatographic separations.[1]

  • gem-Difluorination: The presence of a CF2 group can have a more pronounced effect on lipophilicity and basicity compared to a single fluorine atom.[1]

A thorough analysis of the molecule's structure is crucial. For instance, if the fluorine atoms significantly reduce the amine's basicity, a salt-based purification might be less effective than chromatographic methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Significant Product Loss During Solvent Removal

Symptom: After a workup or chromatographic purification, you notice a low recovery of your volatile fluorinated bicyclic amine following solvent removal by rotary evaporation.

Causality: The high volatility of your compound means it is co-evaporating with the solvent, even under reduced pressure.

Troubleshooting Steps:

  • Salt Formation: Before concentration, consider converting the amine into a non-volatile salt. This is a highly effective method to "lock" your compound in the flask.[7][8]

    • Protocol: Dissolve your crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid like hydrochloric acid (in dioxane or ether) or trifluoroacetic acid dropwise until precipitation is complete or the pH becomes acidic.[9][10] The resulting salt can then be isolated by filtration.

  • Modified Rotary Evaporation:

    • Lower Bath Temperature: Use a lower water bath temperature to reduce the vapor pressure of your compound.

    • Careful Pressure Control: Gradually decrease the pressure and stop when the solvent is gently bubbling, avoiding vigorous bumping.

    • Cold Trap: Ensure your rotary evaporator's condenser and any subsequent cold traps are functioning efficiently (e.g., using a dry ice/acetone slurry) to recapture any volatilized product.

  • Azeotropic Removal with a High-Boiling Point Solvent: Add a small amount of a high-boiling, non-reactive solvent (e.g., toluene, xylenes) to the solution. During evaporation, the more volatile solvent will be removed preferentially, leaving your compound in the higher-boiling solvent. This is a temporary measure before proceeding to the next step.

Problem 2: Severe Peak Tailing in Normal-Phase Chromatography

Symptom: When purifying your amine on a silica gel column, the desired peak is broad and asymmetrical (tails), leading to poor resolution and cross-contamination of fractions.

Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, causing it to elute slowly and irregularly.[2]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Addition of a Competing Amine: Add a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[2] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]

    • Ammonium Hydroxide: For more polar amines, a mobile phase containing a small amount of ammonium hydroxide can be effective.[2]

  • Use of Deactivated Stationary Phase:

    • Amino-functionalized Silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[2]

    • Alumina (Basic or Neutral): Depending on the stability of your compound, basic or neutral alumina can be an excellent alternative to silica gel.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be a powerful alternative. The separation is based on hydrophobicity rather than polar interactions, thus avoiding the issue of silanol interactions.[3][11]

Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This method is ideal for volatile amines that form stable, crystalline salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude fluorinated bicyclic amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or 4 M in dioxane) dropwise while stirring.[9] Monitor for the formation of a precipitate.

  • Isolation of the Salt: Once precipitation is complete, collect the solid salt by vacuum filtration. Wash the salt with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Recrystallize the amine salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetone) to achieve high purity. For amines that are not soluble in common organic solvents, organic acids like acetic acid or trifluoroacetic acid can be used for recrystallization.[10]

  • Liberation of the Free Amine: To recover the free amine, dissolve the purified salt in water and add a base (e.g., 1 M NaOH, saturated NaHCO3) until the solution is basic (pH > 10).[8][12]

  • Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether, ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and carefully remove the solvent.[12]

Visualization of Workflows

Decision Tree for Purification Method Selection

The following diagram provides a logical workflow for choosing the most appropriate purification method for your volatile fluorinated bicyclic amine.

Purification_Decision_Tree start Crude Volatile Fluorinated Bicyclic Amine is_volatile Is the compound highly volatile? start->is_volatile reversed_phase Reversed-Phase Chromatography (C18) start->reversed_phase Alternative distillation_check Is the compound thermally stable? start->distillation_check salt_formation Form a non-volatile salt (e.g., hydrochloride) is_volatile->salt_formation Yes chromatography_choice Is the compound stable on silica gel? is_volatile->chromatography_choice No liberate_amine Liberate free amine from salt salt_formation->liberate_amine normal_phase Normal-Phase Chromatography (with amine additive) chromatography_choice->normal_phase Yes alt_stationary_phase Use alternative stationary phase (Alumina, Amino-Silica) chromatography_choice->alt_stationary_phase No final_product Pure Amine normal_phase->final_product alt_stationary_phase->final_product distillation_check->chromatography_choice No vacuum_distillation Vacuum Distillation distillation_check->vacuum_distillation Yes vacuum_distillation->final_product liberate_amine->final_product

Caption: Decision tree for selecting a purification method.

Data Presentation

Table 1: Comparison of Purification Techniques
Purification MethodProsConsBest Suited For
Distillation - Excellent for removing non-volatile impurities- Scalable- Risk of thermal degradation- Potential for azeotrope formation- Not effective for separating isomers with close boiling pointsThermally stable amines with significantly different boiling points from impurities.[13][14][15]
Normal-Phase Chromatography - High resolution- Widely available stationary phases- Peak tailing with basic compounds- Requires mobile phase modificationLess basic amines or when using a modified mobile phase/stationary phase.[2]
Reversed-Phase Chromatography - Avoids issues with acidic silanol groups- Excellent for separating compounds based on hydrophobicity- Requires compound to be soluble in mobile phase- Can be more expensive than normal-phaseModerately to highly hydrophobic fluorinated amines.[3][11]
Salt Formation & Recrystallization - Effectively mitigates volatility issues- Can yield highly pure crystalline material- Requires the amine to form a stable, crystalline salt- Adds extra steps (salt formation and liberation)Highly volatile amines that readily form salts.[7][8][16][17]

Safety First: Handling Volatile Fluorinated Amines

Given the volatile and potentially hazardous nature of these compounds, strict adherence to safety protocols is paramount.

  • Ventilation: Always handle volatile fluorinated amines in a well-ventilated chemical fume hood to prevent inhalation exposure.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.[18][19] In some cases, a respirator may be necessary.[19]

  • Fire Safety: Be aware of the flammability of your compounds and solvents. Use non-sparking tools and keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in designated, properly labeled containers according to your institution's guidelines.[18]

References

  • Amine and HCl - salt form
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Validation & Comparative

A Comparative Guide to Structure-Activity Relationship (SAR) Studies Using Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a biologically active "hit" to a clinically viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the study of Structure-Activity Relationships (SAR), a foundational discipline in medicinal chemistry that systematically explores how a molecule's chemical structure influences its biological activity.[1][2] This guide provides an in-depth comparison of bicyclic scaffolds against other molecular frameworks, offering field-proven insights, detailed experimental protocols, and data-driven case studies to empower your drug discovery programs.

The selection of a molecular scaffold—the core structural framework of a molecule—is a critical decision that profoundly impacts a compound's potency, selectivity, and pharmacokinetic properties.[3][4] While acyclic and monocyclic systems have been the traditional workhorses of drug design, there is a growing imperative to explore more complex, three-dimensional chemical space. Bicyclic scaffolds, rigid structures composed of two fused or bridged rings, have emerged as "privileged" motifs capable of conferring significant advantages in targeting challenging biological pathways.[3][5] Their inherent conformational rigidity and well-defined three-dimensional geometry provide a unique platform for creating highly specific and stable therapeutic agents.[6][7][8]

The Bicyclic Advantage: A Comparative Analysis

The decision to employ a bicyclic scaffold over more conventional acyclic or monocyclic alternatives is rooted in a fundamental trade-off between synthetic accessibility and pharmacological performance. Understanding the causality behind this choice is key to leveraging these powerful frameworks.

FeatureAcyclic/Monocyclic ScaffoldsBicyclic ScaffoldsRationale & Implication
Conformational Flexibility HighLow (Rigid)A flexible molecule must adopt a specific, energetically unfavorable conformation to bind its target, paying an "entropic penalty." The pre-organized, rigid nature of bicyclic scaffolds minimizes this penalty, often leading to significantly higher binding affinity and target selectivity.[6][7]
Three-Dimensionality (3D) Low to ModerateHighMany drug targets, particularly those involving protein-protein interactions (PPIs), feature complex, non-flat binding surfaces. The defined 3D geometry of bicyclic scaffolds allows for a more precise and extensive interaction with these targets, enabling the modulation of pathways often considered "undruggable" by traditional small molecules.[7][8][9]
Metabolic Stability VariableGenerally HighThe constrained structure of bicyclic systems can shield susceptible chemical bonds from metabolic enzymes, leading to improved stability in biological systems and more favorable pharmacokinetic profiles.[7]
Synthetic Complexity Low to ModerateModerate to HighThe synthesis of bicyclic scaffolds is often more complex and resource-intensive than that of their simpler counterparts.[10][11] However, this complexity can also be an advantage, providing access to novel and patentable chemical space.[11][12]
Physicochemical Properties Broad RangeCan be challengingThe rigidity and often lipophilic nature of some bicyclic cores can present challenges in achieving optimal aqueous solubility. This requires careful consideration and optimization of peripheral functional groups during the SAR campaign.

A Validated Workflow for Bicyclic SAR Campaigns

A successful SAR study is an iterative, self-validating process. Each step is designed to generate robust data that informs the next cycle of design and synthesis, progressively refining the molecule toward the desired therapeutic profile.

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study using bicyclic scaffolds.

This workflow emphasizes the cyclical nature of drug discovery. The insights gained from SAR analysis of an initial set of compounds directly inform the design of the next generation of molecules, creating a feedback loop that drives the project toward a candidate with an optimized balance of potency, selectivity, and drug-like properties.

Case Study 1: Bicyclo[3.3.1]nonanes as HIF-1 Inhibitors

The bicyclo[3.3.1]nonane framework is a prime example of a privileged scaffold, frequently found in natural products with potent biological activity.[5] Its rigid, chair-chair conformation provides an excellent platform for the precise spatial arrangement of functional groups, making it an attractive starting point for SAR studies.

Therapeutic Rationale: Derivatives of this scaffold have shown significant promise as anticancer agents, with some acting as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a master transcriptional regulator of the cellular response to hypoxia and a key target in oncology.[5]

SAR Insights: SAR studies have demonstrated that the nature and position of aryl substituents on the bicyclic core are critical for activity. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been identified as potent antitumor compounds. The bicyclic framework serves to orient the aryl groups in a specific conformation that maximizes interaction with the biological target.

Quantitative Data: Anticancer & HIF-1 Inhibitory Activity

Compound IDScaffold TypeActivity TypeIC50 (µM)Target/Cell LineReference
16f Bicyclo[3.3.1]nonenol derivativeHIF-1 Transcriptional Inhibition17.2-[5]
Cambogin Natural Product (related scaffold)Proliferation InhibitionNotableBreast Cancer Cells[5]
Experimental Protocol: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives

This protocol describes a highly stereoselective one-pot synthesis, demonstrating the efficiency with which these complex scaffolds can sometimes be constructed.[5]

Objective: To synthesize bicyclo[3.3.1]nonenol derivatives for biological screening.

Materials:

  • Cyclohexanone derivative

  • α,β-unsaturated aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (catalytic amount)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the cyclohexanone derivative and the α,β-unsaturated aldehyde/ketone in ethanol, add a catalytic amount of a base (e.g., sodium hydroxide).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.[5]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

Objective: To determine the IC50 value of synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized bicyclic compounds dissolved in DMSO (e.g., 20 mM stock)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of ~7,000 cells/well and allow them to adhere overnight at 37°C.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control wells (DMSO at max concentration, typically <0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C.[13]

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density of the solution at 570 nm using a multi-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.[13]

Case Study 2: Bicyclic Peptides (Bicycles®) for High-Affinity Targeting

Bicyclic peptides represent a distinct and innovative therapeutic modality that merges the desirable pharmacological properties of large biologics with the manufacturing and pharmacokinetic advantages of small molecules.[9] These molecules typically consist of two peptide loops constrained by a central chemical scaffold, creating a structure with a large surface area for target interaction yet a low molecular weight (1.5–2.5 kDa) that allows for rapid tissue penetration.[7][9]

Caption: General structure of a Bicycle® molecule, a constrained bicyclic peptide.

Therapeutic Rationale: The unique structure of bicyclic peptides enables them to bind to challenging targets, such as those involved in protein-protein interactions, with antibody-like affinity and specificity.[7] This has been successfully applied to develop potent inhibitors of enzymes like Angiotensin-Converting Enzyme 2 (ACE2), a key regulator of the renin-angiotensin system.[14]

SAR Approach: The initial discovery of bicyclic peptides relies on screening massively diverse phage display libraries (>10^20 theoretical members).[14] Once initial binders are identified, SAR is performed by systematically substituting amino acids within the peptide loops and modifying the scaffold to optimize affinity, stability, and inhibitory activity. This structure-guided approach is highly amenable to chemical modification.[14]

Quantitative Data: ACE2 Enzyme Inhibition

Compound IDDescriptionIC50 (nM)In Vitro Plasma T1/2Reference
BCY15291 Parental Sequence1.8>24 h[14]
BCY15301 Optimized Analog0.28>24 h[14]
DX600 Comparator Peptide2.1-[14]
Experimental Protocol: Phage Display Screening for Bicyclic Binders (Workflow)

This protocol provides a high-level overview of the process used to identify initial bicyclic peptide binders from a diverse library.[14][15]

Objective: To isolate phage particles displaying bicyclic peptides that bind to a target protein of interest (e.g., ACE2).

Procedure:

  • Library Generation: A bacteriophage library is engineered to express linear peptides containing three cysteine residues as fusions to a coat protein.

  • On-Phage Cyclization: The phage library is treated with a symmetrical trivalent chemical scaffold (e.g., 1,3,5-tris(bromomethyl)benzene), which reacts with the cysteine residues to form stable, on-phage bicyclic peptides via thioether bonds.[14]

  • Biopanning: The cyclized phage library is incubated with the immobilized target protein (e.g., biotinylated ACE2 captured on streptavidin beads).

  • Washing: Non-binding phage particles are washed away. The stringency of the washes is increased in subsequent rounds to select for higher-affinity binders.

  • Elution: Bound phage are eluted from the target protein.

  • Amplification: The eluted phage are used to infect E. coli to amplify the population of binders.

  • Iteration: Steps 3-6 are repeated for several rounds (typically 3-4) to enrich the population for high-affinity binders.

  • Analysis: DNA from the enriched phage pool is sequenced to identify the peptide sequences of the successful binders. These sequences are then prioritized for chemical synthesis and further characterization.[15]

Experimental Protocol: In Vitro ACE2 Enzyme Inhibition Assay

This protocol is used to quantify the inhibitory potency of synthesized bicyclic peptides.

Objective: To determine the IC50 of bicyclic peptides against human ACE2 enzymatic activity.

Materials:

  • Recombinant human ACE2 enzyme

  • Fluorogenic substrate: Mca-RPPGFSAFK(Dnp)

  • Assay buffer (e.g., Tris-based buffer with NaCl and ZnCl2)

  • Synthesized bicyclic peptides

  • 384-well, low-volume black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the bicyclic peptides in assay buffer. Prepare a solution of ACE2 enzyme (e.g., 60 pM final concentration) and the fluorogenic substrate (e.g., 2.5 µM final concentration) in assay buffer.[14]

  • Assay Reaction: In a 384-well plate, add the bicyclic peptide dilutions. Add the ACE2 enzyme solution and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the Mca/Dnp pair). The cleavage of the substrate by ACE2 separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

  • Analysis: Calculate the rate of reaction for each peptide concentration. Plot the reaction rate against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Conclusion and Future Outlook

Bicyclic scaffolds offer a compelling strategic advantage in modern drug discovery. By providing rigid, three-dimensional frameworks, they enable the development of highly potent and selective ligands capable of modulating difficult drug targets that are often inaccessible to traditional small molecules. While their synthesis can be more demanding, the potential rewards—including enhanced pharmacological profiles and access to novel intellectual property—are substantial.

The case studies presented herein on bicyclo[3.3.1]nonanes and bicyclic peptides illustrate the diverse applications and methodologies associated with these scaffolds. Future progress in this field will undoubtedly be driven by the development of more efficient and robust synthetic routes to access even greater structural diversity.[11][16] Furthermore, the integration of computational modeling and in silico library design will be crucial for navigating the vast chemical space of bicyclic systems, accelerating the identification of next-generation therapeutics.[11][16] By combining these advanced synthetic and computational tools, researchers can continue to unlock the immense potential of bicyclic scaffolds to address significant unmet medical needs.

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Navigating the ADME Labyrinth: A Comparative Guide to the In Vitro Properties of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, the pressure to identify and advance high-quality clinical candidates is immense. A significant hurdle in this journey is overcoming suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a primary driver of late-stage attrition.[1][2] The judicious selection of molecular scaffolds that inherently possess favorable ADME characteristics is therefore a cornerstone of successful medicinal chemistry campaigns. This guide provides a comprehensive in vitro ADME comparison of libraries based on the {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanamine scaffold, a constrained bicyclic amine motif gaining traction for its potential to confer significant advantages in drug-like properties.

We will objectively compare the projected performance of this scaffold against commonly employed bioisosteric alternatives, such as non-fluorinated bicyclo[3.1.0]hexanes, piperidines, and spirocyclic amines. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and progression of their next generation of therapeutics.

The Strategic Advantage of Fluorination in a Constrained Scaffold

The this compound scaffold is a conformationally restricted system that offers a defined three-dimensional vector for substituent placement.[3] The introduction of the gem-difluoro group on the cyclopropane ring is a deliberate design element intended to modulate key physicochemical and ADME properties.[4][5] Fluorine, with its high electronegativity and small atomic radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and pKa.[6] By blocking sites susceptible to oxidative metabolism, the robust C-F bond can significantly enhance metabolic stability.[7] Furthermore, the electronic effects of the fluorine atoms can lower the pKa of the neighboring amine, potentially improving permeability and reducing off-target ion channel interactions.[4]

This guide will explore these theoretical advantages through the lens of standard in vitro ADME assays, providing a framework for evaluating the potential of this compound-based libraries.

Comparative In Vitro ADME Profiles

To contextualize the potential benefits of the this compound scaffold, we present a prospective comparison of its in vitro ADME properties against three widely used amine-containing scaffolds: its non-fluorinated counterpart, piperidine as a flexible monocyclic amine, and a representative spirocyclic amine. The following tables summarize the expected outcomes from key in vitro ADME assays.

Table 1: Metabolic Stability in Human Liver Microsomes

ScaffoldIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, min)Rationale for Projected Outcome
This compound 5 - 20 > 60 The gem-difluoro group is expected to block metabolism at the C6 position, a potential site of oxidation in the non-fluorinated analog. This steric and electronic shielding leads to significantly reduced clearance.[6][7]
Bicyclo[3.1.0]hexan-3-ylmethanamine30 - 8020 - 45The unsubstituted bicyclic core is more susceptible to CYP450-mediated oxidation, leading to moderate to high clearance.[8]
Piperidine50 - 15010 - 25The flexible piperidine ring can readily adopt conformations amenable to enzymatic metabolism, often resulting in higher intrinsic clearance compared to more rigid scaffolds.[9][10]
Azaspiro[3.3]heptane25 - 7025 - 50Spirocyclic scaffolds can offer improved metabolic stability over simple monocycles due to their increased three-dimensionality and rigidity, but may still present metabolically labile sites.[11][12]

Table 2: Caco-2 Permeability

ScaffoldApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Rationale for Projected Outcome
This compound > 10 < 2 The gem-difluoro group can lower the pKa of the amine, increasing the proportion of the neutral species at physiological pH, which generally favors passive diffusion across the cell membrane.[4] The rigid scaffold may also reduce recognition by efflux transporters.
Bicyclo[3.1.0]hexan-3-ylmethanamine5 - 101.5 - 3The higher basicity of the non-fluorinated amine can lead to a greater proportion of the charged species, potentially reducing passive permeability.[8]
Piperidine2 - 82 - 5The flexible nature of piperidine may lead to recognition by P-glycoprotein (P-gp) and other efflux transporters, resulting in a higher efflux ratio.[13]
Azaspiro[3.3]heptane8 - 15< 2The three-dimensional nature of spirocycles can improve permeability by disrupting planar packing in the cell membrane and may also evade efflux transporter recognition.[14][15]

Table 3: Plasma Protein Binding

ScaffoldHuman Plasma Protein Binding (%)Rationale for Projected Outcome
This compound 60 - 85 Fluorination can increase lipophilicity, which may lead to higher plasma protein binding. However, the specific substitution pattern on the library will be a major determinant.[6]
Bicyclo[3.1.0]hexan-3-ylmethanamine50 - 75Generally, non-fluorinated bicyclic amines are expected to have moderate plasma protein binding, influenced by their overall lipophilicity.[8]
Piperidine40 - 70As a less lipophilic scaffold compared to its bicyclic counterparts, piperidine-containing compounds often exhibit lower plasma protein binding.[9]
Azaspiro[3.3]heptane55 - 80The increased Fsp³ character and unique shape of spirocycles can influence their interaction with plasma proteins, often resulting in moderate to high binding.[12]

Table 4: CYP450 Inhibition (IC₅₀, µM)

ScaffoldCYP3A4CYP2D6Rationale for Projected Outcome
This compound > 20 > 20 The reduced basicity of the amine due to the gem-difluoro group is expected to decrease the likelihood of strong interactions with the basic-residue-rich active sites of CYP isoforms like 2D6.[4]
Bicyclo[3.1.0]hexan-3-ylmethanamine> 155 - 15The higher basicity of the amine can lead to interactions with CYP2D6, a common liability for basic amines.[16]
Piperidine> 151 - 10Piperidine-containing drugs are known to frequently inhibit CYP2D6 due to the basic nitrogen atom.[9][16]
Azaspiro[3.3]heptane> 20> 15The unique 3D geometry of spirocyclic amines can sometimes mitigate interactions with CYP active sites compared to more flexible or planar amines.[11]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed. These protocols are based on established industry standards.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (1 µM final concentration) Incubation_Mix Incubation Mixture (Test Compound, HLM, Buffer) Test_Compound->Incubation_Mix HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH Generating System Start_Reaction Add NADPH (t=0) Incubation_Mix->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench with Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate % Remaining, t½, and CLint LC_MS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

  • Preparation: Prepare stock solutions of the test compound. In a 96-well plate, add human liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the percentage of compound remaining at each time point and calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption and identify potential substrates of efflux transporters.[17][18]

Caco2_Permeability_Workflow cluster_cell_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a monolayer Caco2_Seeding->Differentiation TEER Measure TEER to confirm monolayer integrity Differentiation->TEER Dosing_A_B Add Test Compound to Apical (A) side TEER->Dosing_A_B Dosing_B_A Add Test Compound to Basolateral (B) side TEER->Dosing_B_A Incubate Incubate at 37°C for 2 hours Dosing_A_B->Incubate Dosing_B_A->Incubate Sample_Receiver Sample from Receiver compartment Incubate->Sample_Receiver LC_MS_Analysis Quantify compound concentration by LC-MS/MS Sample_Receiver->LC_MS_Analysis Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LC_MS_Analysis->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B→A / Papp A→B).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike_Plasma Spike Test Compound into Plasma RED_Device Add spiked plasma to one chamber of RED device Spike_Plasma->RED_Device Incubate Incubate at 37°C (e.g., 4-6 hours) RED_Device->Incubate Buffer_Chamber Add buffer to the other chamber Buffer_Chamber->RED_Device Sample_Chambers Sample from both chambers Incubate->Sample_Chambers LC_MS Quantify compound concentration by LC-MS/MS Sample_Chambers->LC_MS Calculate_Binding Calculate % Unbound and % Bound LC_MS->Calculate_Binding

Caption: Workflow for the plasma protein binding assay.

  • Preparation: Prepare a solution of the test compound in plasma from the desired species (e.g., human, rat).

  • Equilibrium Dialysis: Add the plasma sample to one chamber of a Rapid Equilibrium Dialysis (RED) device and dialysis buffer to the other chamber, separated by a semipermeable membrane.

  • Incubation: Incubate the device at 37°C for a sufficient time to allow for equilibrium to be reached (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound_Dilutions Prepare serial dilutions of Test Compound Pre_incubation Pre-incubate Test Compound with HLM mix Test_Compound_Dilutions->Pre_incubation HLM_Mix Prepare mix of HLM and CYP-specific substrate HLM_Mix->Pre_incubation Start_Reaction Add NADPH to initiate reaction Pre_incubation->Start_Reaction Incubate_Reaction Incubate for a specific time Start_Reaction->Incubate_Reaction Quench Quench with Acetonitrile (+ Internal Standard) Incubate_Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis of metabolite formation Centrifuge->LC_MS Calculate_IC50 Calculate IC₅₀ value LC_MS->Calculate_IC50

Caption: Workflow for the CYP450 inhibition IC₅₀ determination.

  • Preparation: Prepare a series of dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation.

  • Quenching: Stop the reaction with a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Calculation: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀).

Conclusion

The in vitro ADME profiling of novel chemical entities is an indispensable component of modern drug discovery.[1][19] The this compound scaffold presents a compelling case for its utility in medicinal chemistry programs. The strategic incorporation of gem-difluorination on a conformationally constrained bicyclic system is projected to confer significant advantages in metabolic stability and permeability, while potentially mitigating the risk of CYP450 inhibition, particularly for CYP2D6.

While the data presented in this guide is a prospective analysis based on established structure-ADME relationships, it provides a strong rationale for the exploration of this compound-based libraries. The detailed experimental protocols provided herein offer a robust framework for the empirical evaluation of these and other novel scaffolds. By prioritizing scaffolds with favorable intrinsic ADME properties, drug discovery teams can significantly enhance the probability of identifying and advancing clinical candidates with a higher likelihood of success.

References

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Moulin, F., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Grygorenko, O. O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Li, H., et al. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Medicinal Chemistry Research.
  • Shen, H. C., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, P., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • ResearchGate. (n.d.). In Vitro ADME Properties of Representative Compounds a. Retrieved from [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Fagerholm, U. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. ADMET & DMPK.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2025, October 6). Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. Retrieved from [Link]

  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclic amine – Knowledge and References. Retrieved from [Link]

  • CN Bio. (2026, January 25). Human Relevant | 3D DMPK / ADME In Vitro Assays. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current drug metabolism, 12(7), 629–654.
  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • Park, K. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters.
  • Royal Society of Chemistry. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in pharmaceutical research and development, {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanamine presents unique handling and safety considerations. This guide provides a detailed protocol for its safe use, from personal protective equipment (PPE) selection to waste disposal, grounded in established safety principles for handling fluorinated amines.

Hazard Assessment and Core Principles

  • Amine Group: Primary amines can be corrosive, irritants to the skin and respiratory tract, and may be harmful if swallowed or inhaled.[1]

  • Fluorinated Moiety: The difluoro group introduces the potential for the formation of hazardous decomposition products, including hydrogen fluoride (HF), a highly corrosive and toxic substance, particularly under acidic or high-temperature conditions.[2] Fluorinated compounds themselves can also exhibit unique toxicological profiles.

Therefore, a cautious approach is paramount, treating the compound as potentially corrosive, toxic, and capable of generating HF.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure.[3][4]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides protection against splashes and potential vapors. Standard safety glasses are insufficient.[5][6]
Hand Protection Nitrile or neoprene glovesOffers broad chemical resistance. Double-gloving is recommended. Gloves should be inspected before each use and changed immediately upon contamination.[5]
Body Protection Flame-retardant lab coatProtects skin and clothing from splashes. Should be fully buttoned.[5][7]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection. For situations with a higher risk of aerosolization, a respirator may be necessary.[4][5]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Preparation is key to safe handling. Before beginning any work, ensure that all necessary PPE is available and in good condition, and that emergency equipment, such as an eyewash station and safety shower, is accessible.

Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling weighing Weighing handling->weighing Use anti-static weigh boat dissolution Dissolution weighing->dissolution Add solid to solvent slowly reaction Reaction Setup dissolution->reaction workup Reaction Workup reaction->workup cleanup Cleanup & Decontamination workup->cleanup storage Storage cleanup->storage Store in a cool, dry, well-ventilated area

Caption: Workflow for handling this compound.

Detailed Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Ensure a container for halogenated organic waste is readily available.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transfers, within the fume hood to minimize inhalation exposure.[6]

    • Use compatible spatulas and glassware.

  • Weighing:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use an anti-static weigh boat.

  • Dissolution:

    • When dissolving, add the compound slowly to the solvent to control any potential exothermic reactions.

  • Reaction:

    • Set up reactions in a way that minimizes the potential for splashes or aerosol generation.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Workup:

    • Quench reactions carefully, especially if strong acids or bases were used.

    • Be mindful of potential off-gassing.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper waste disposal is crucial to protect both personnel and the environment.

Waste Segregation and Disposal Pathway

solid_waste Solid Waste (contaminated gloves, weigh boats) halogenated_container Designated Halogenated Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (reaction mixtures, solvents) liquid_waste->halogenated_container sharps_waste Contaminated Sharps (needles, scalpels) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_service Licensed Hazardous Waste Disposal Service halogenated_container->disposal_service sharps_container->disposal_service

Caption: Disposal pathway for this compound waste.

Detailed Disposal Procedures
  • Waste Segregation:

    • Due to the presence of fluorine, all waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[8][9]

    • Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[8]

  • Container Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and list the chemical constituents.

  • Solid Waste:

    • Contaminated consumables such as gloves, paper towels, and weigh boats should be placed in a sealed bag and then into the halogenated waste container.

  • Liquid Waste:

    • Collect all liquid waste, including reaction residues and cleaning solvents, in the designated halogenated waste container.

    • Ensure the container is kept closed when not in use.

  • Contaminated Sharps:

    • Any contaminated needles or other sharps must be disposed of in a puncture-proof sharps container.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in the halogenated waste container. For large spills, contact your institution's environmental health and safety department.

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards, implementing robust PPE and handling protocols, and adhering to proper disposal procedures, researchers can minimize risks and ensure a safe laboratory environment.

References

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from [Link]

  • Fluorine Safety - Purdue University. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6). Retrieved from [Link]

  • code of practice compressed fluorine and mixtures with inert gases - EIGA. (n.d.). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta. (2025, July 2). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine
Reactant of Route 2
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.